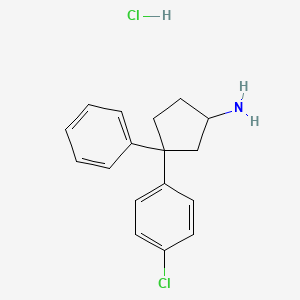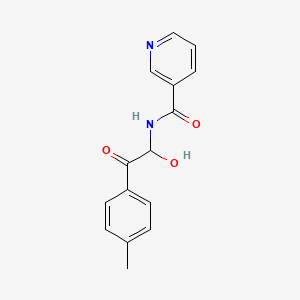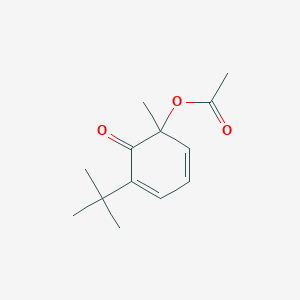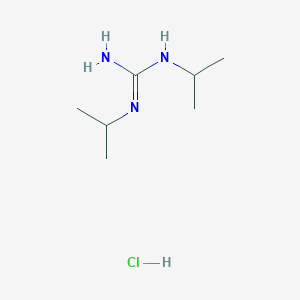![molecular formula C20H23Cl2N3O2 B14669673 Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]- CAS No. 40136-92-3](/img/structure/B14669673.png)
Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]- is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes and pigments due to their vivid colors. This particular compound is notable for its complex structure, which includes a benzoic acid moiety and a bis(2-chloropropyl)amino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]- typically involves a multi-step process. One common method starts with the diazotization of 4-amino-2-methylbenzoic acid, followed by coupling with bis(2-chloropropyl)amine. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, often carried out in batch reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with handling diazonium salts and chlorinated amines.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The chloropropyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the chlorine atoms in the chloropropyl groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.
Applications De Recherche Scientifique
Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying azo dye chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized as a dye and pigment in various industrial applications, including textiles and plastics.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]- involves its interaction with molecular targets and pathways. The azo group can undergo reduction to form amines, which may interact with biological molecules. The bis(2-chloropropyl)amino group can participate in alkylation reactions, potentially modifying proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-[[4-[bis(2-chloropropyl)amino]phenyl]azo]-: Similar structure but with different substitution patterns.
Benzoic acid, 2-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]azo]-: Similar but with ethyl groups instead of propyl groups.
Uniqueness
Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]- is unique due to its specific substitution pattern and the presence of both azo and bis(2-chloropropyl)amino groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
40136-92-3 |
|---|---|
Formule moléculaire |
C20H23Cl2N3O2 |
Poids moléculaire |
408.3 g/mol |
Nom IUPAC |
2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C20H23Cl2N3O2/c1-13-10-16(25(11-14(2)21)12-15(3)22)8-9-18(13)23-24-19-7-5-4-6-17(19)20(26)27/h4-10,14-15H,11-12H2,1-3H3,(H,26,27) |
Clé InChI |
JQPLQOXRRNSXTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(CC(C)Cl)CC(C)Cl)N=NC2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy-](/img/structure/B14669598.png)
![4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B14669610.png)










![Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14669665.png)
